molecular formula C6H10N2O B1320240 2-(4-Methyl-1H-pyrazol-1-YL)ethanol CAS No. 1006469-41-5

2-(4-Methyl-1H-pyrazol-1-YL)ethanol

Cat. No. B1320240
M. Wt: 126.16 g/mol
InChI Key: CDUGJIOIHWUWOH-UHFFFAOYSA-N
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Description

The compound 2-(4-Methyl-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives, including 4-methylpyrazole, have been studied for their ability to inhibit the oxidation of ethanol and other substrates by hydroxyl radicals generated from various systems, such as ascorbate, xanthine oxidase, and rat liver microsomes . These compounds are known to interact with alcohol dehydrogenase and have implications in the study of alcohol metabolism .

Synthesis Analysis

The synthesis of 2-(pyrazol-4-yl)ethanols can be achieved through a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to the formation of polysubstituted pyrazoles and isoxazoles . Another efficient approach involves the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . These methods provide a general approach to synthesizing various pyrazole derivatives, which can be further transformed into bioactive compounds or used in the synthesis of antitumor alkaloids .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, as evidenced by the crystal structure of a compound where two pyrazole molecules are bridged by an ethanol molecule through hydrogen bonds . The arrangement of these molecules in the crystal lattice can involve various interactions, including C—H⋯N, N—H⋯O, and C—H⋯π stacking interactions . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including oxidation. For instance, oxidation of 2-(pyrazol-4-yl)ethanols by KMnO4 leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids, while similar treatment of 2-(pyrazol-5-yl)ethanol results in pyrazole-5-carboxylic acid due to oxidation followed by decarbonylation . These reactions demonstrate the susceptibility of pyrazole derivatives to oxidative transformations, which can be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of functional groups. For example, the crystal structure of a bis(pyrazolone)-dioxourane(VI) complex with ethanol solvate reveals a pentagonal bipyramidal coordination polyhedron around the uranium atom, with hydrogen bonding playing a significant role in the crystal packing . Similarly, the crystal structure of another pyrazole derivative with indolin-2-one shows the pyrazole ring almost normal to the indol-2-one and indole rings, with hydrogen bonds forming an inversion molecule–solvate dimer . These structural features affect the solubility, melting point, and reactivity of the compounds.

Scientific Research Applications

1. Metal Complex Formation

  • Palladium(II) and Platinum(II) Complexes : The compound has been used to form complexes with Palladium(II) and Platinum(II). These complexes, characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction, have potential applications in catalysis and materials science (Pérez et al., 2013).

2. Synthesis of Bioactive Compounds

  • Pyrazoles and Isoxazoles Assembly : A method was developed for assembling polysubstituted pyrazoles and isoxazoles, starting from 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols. This process has relevance in creating bioactive compounds, including antitumor agents (Chagarovskiy et al., 2016).

3. Catalysis in Polymerization

  • Zinc Alkyls for Polymerization : Zinc alkyls derived from bis(pyrazol-1-yl)methane-based N,N,O-donor scorpionate ligands were used as initiators for the ring-opening polymerization of rac-lactide. This approach is significant in the field of polymer science for producing poly(lactic acid) materials (Otero et al., 2017).

4. Novel Heterocyclic Synthesis

  • Heterocyclic Compound Synthesis : The compound has been utilized in the synthesis of novel heterocycles, such as thiazoles and triazoles, which have potential applications in pharmaceuticals and materials science (Kariuki et al., 2022).

5. Electrocatalytic Transformations

  • Electrocatalyzed Multicomponent Transformation : The compound played a role in the electrocatalytic synthesis of dihydropyrano[2,3-c]pyrazole derivatives. This process represents a green chemistry approach in organic synthesis (Vafajoo et al., 2015).

Future Directions

Pyrazole derivatives, including “2-(4-Methyl-1H-pyrazol-1-YL)ethanol”, have potential applications in various fields due to their diverse pharmacological effects. Future research may focus on exploring these applications further, as well as developing more efficient synthesis methods .

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUGJIOIHWUWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599134
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1H-pyrazol-1-YL)ethanol

CAS RN

1006469-41-5
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ajay, MP Gupt, N Devender, RP Tripathi - Molecular diversity, 2012 - Springer
Diversity-oriented synthesis of structurally different, novel and small drug like molecules based on 1,4,5-trisubstituted 1,2,3-triazoles is developed in a streamlined sequence of different …
Number of citations: 12 link.springer.com

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